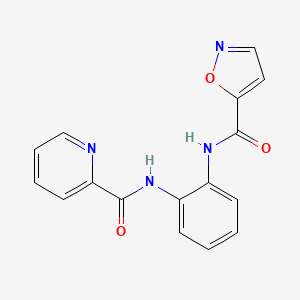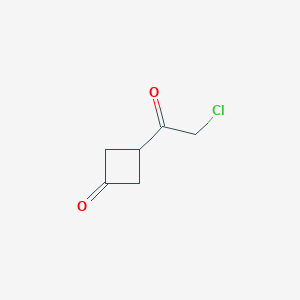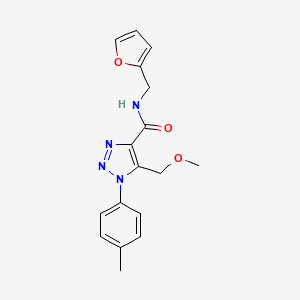![molecular formula C18H21N3O4S B2991435 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 851129-74-3](/img/structure/B2991435.png)
2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a compound characterized by a complex structure involving multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone generally involves multi-step organic reactions A common route begins with the preparation of the oxadiazole ring system, often achieved via cyclization reactions involving hydrazides and acid chlorides under specific conditions
Industrial Production Methods
Scaling up to industrial production requires optimization of these synthetic steps to enhance yield and purity. Techniques such as flow chemistry, automation, and continuous processing are often employed to improve efficiency and scalability. Reaction conditions such as temperature, pressure, and catalysts are rigorously controlled to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone undergoes various types of chemical reactions including:
Oxidation: : Conversion of thioether groups to sulfoxides or sulfones.
Reduction: : Reduction of ketone groups to alcohols.
Substitution: : Nucleophilic substitution at specific sites of the molecule.
Common Reagents and Conditions
The compound reacts with:
Oxidizing agents: : such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing agents: : such as lithium aluminium hydride or sodium borohydride for reduction reactions.
Nucleophiles: : such as amines or thiols for substitution reactions.
Major Products
The primary products of these reactions include oxidized derivatives, reduced alcohol forms, and substituted analogs depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
This compound is utilized as a precursor or intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and stability in various chemical environments.
Biology and Medicine
In biological research, 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is explored for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. It serves as a candidate for drug development and screening in medicinal chemistry.
Industry
Industrially, this compound is investigated for applications in material science, including the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The exact mechanism of action of 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone largely depends on its application context. Generally, it interacts with biological macromolecules through binding to specific molecular targets, influencing pathways such as enzyme inhibition or receptor modulation. These interactions lead to a cascade of cellular events that contribute to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds with comparable structures include:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylpiperidin-1-yl)ethanone
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-mercapto-1,3,4-oxadiazole
2-(4-Methylpiperidin-1-yl)-1-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylthio)ethanone
Highlighting Uniqueness
Compared to these similar compounds, 2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone possesses a unique combination of functional groups that confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-6-21(7-5-12)16(22)11-26-18-20-19-17(25-18)13-2-3-14-15(10-13)24-9-8-23-14/h2-3,10,12H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNJYGJBRKZPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2991353.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)
![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)
![1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2991364.png)




![(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B2991371.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)

![ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2991374.png)
